

Synonyms and IUPAC nomenclature for 4-Bromo-2-fluoro-1-iodobenzene.

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-1-iodobenzene

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An In-depth Technical Guide to 4-Bromo-2-fluoro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoro-1-iodobenzene**, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines its chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

4-Bromo-2-fluoro-1-iodobenzene is a polyhalogenated benzene derivative with the molecular formula C_6H_3BrFI .^{[1][2]} Its chemical structure features a benzene ring substituted with bromine, fluorine, and iodine atoms.

IUPAC Nomenclature: The accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **4-bromo-2-fluoro-1-iodobenzene**.^{[2][3]}

Synonyms: This compound is also known by several other names in chemical literature and commercial listings. These include:

- 1-Bromo-3-fluoro-4-iodobenzene^[3]

- 3-Fluoro-4-iodobromobenzene[3][4]
- 4-Bromo-2-fluoriodobenzene[3][5]
- 2-fluoro-4-bromiodobenzene[3]

Physicochemical Properties

A summary of the key physical and chemical properties of **4-Bromo-2-fluoro-1-iodobenzene** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	300.89 g/mol	[3]
Exact Mass	299.84469 Da	[3]
Appearance	Off-white to beige crystalline powder, crystals, and/or chunks	[1]
Melting Point	48-51 °C	[4]
Boiling Point	243.9 ± 20.0 °C (Predicted)	[1]
Density	2.2691 (estimate)	[1]
CAS Number	105931-73-5	[3]

Synthesis of 4-Bromo-2-fluoro-1-iodobenzene: An Experimental Protocol

The synthesis of **4-Bromo-2-fluoro-1-iodobenzene** can be achieved via a diazotization-iodination reaction starting from 4-bromo-2-fluoroaniline. The following protocol is a detailed method for its preparation.[6]

Materials:

- 4-bromo-2-fluoroaniline

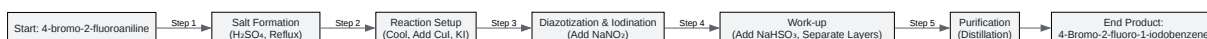
- Sulfuric acid (30%)
- Cuprous iodide (CuI)
- Potassium iodide (KI)
- Sodium nitrite (NaNO_2) (30% solution)
- Sodium bisulfite (NaHSO_3) (20% solution)

Procedure:

- **Salt Formation:** In a 1000 ml flask, add 63g (0.28 mol) of 4-bromo-2-fluoroaniline. Slowly add 229g of 30% sulfuric acid at room temperature. Heat the mixture to reflux and stir for 1-2 hours to facilitate the formation of the anilinium salt.[6]
- **Reaction Setup:** Cool the reaction mixture to 50-60°C. To this, add 2.8g of cuprous iodide and 56g of potassium iodide. Stir the mixture for 30 minutes.[6]
- **Diazotization and Iodination:** Slowly add a 30% sodium nitrite solution. The molar ratio of 4-bromo-2-fluoroaniline to sodium nitrite should be approximately 1:1.1 to 1:1.4. Maintain the temperature and continue stirring until the evolution of gas ceases, then stir for an additional hour. This one-pot method allows the diazonium salt to react immediately with potassium iodide, catalyzed by cuprous iodide.[6]
- **Work-up and Purification:** Add a 20% sodium bisulfite solution dropwise to the reaction mixture and stir for 1-2 hours to reduce any remaining potassium iodide. Allow the layers to separate. The organic layer, a brown-red oil, is then collected. Purify the crude product by distillation to obtain the final product.[6]

Logical Workflow for Synthesis

The synthesis of **4-Bromo-2-fluoro-1-iodobenzene** can be visualized as a sequential process.



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Caption: Synthesis workflow for **4-Bromo-2-fluoro-1-iodobenzene**.

Applications in Research and Drug Development

4-Bromo-2-fluoro-1-iodobenzene is a valuable building block in organic synthesis. Its utility is particularly noted in the preparation of more complex molecules, including active pharmaceutical ingredients (APIs). It has been identified as a key intermediate in the synthesis of targeted cancer therapies such as Binimetinib and Venetoclax.[5] Furthermore, it is used in research related to lung adenocarcinoma.[7][8]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **4-Bromo-2-fluoro-1-iodobenzene** is classified with the following hazards:

- Harmful if swallowed[3]
- Harmful in contact with skin[3]
- Causes skin irritation[3]
- Causes serious eye irritation[3]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

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